

Application Notes and Protocols for Investigating NOD1/NOD2 Signaling Using AJ2-71

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Compound of Interest		
Compound Name:	AJ2-71	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

The innate immune system relies on pattern recognition receptors (PRRs) to detect conserved microbial components and initiate a defensive response.[1] Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a family of cytosolic PRRs crucial for recognizing intracellular pathogens.[1][2] Among the most studied NLRs are NOD1 and NOD2, which play a vital role in sensing bacterial peptidoglycan (PGN) fragments.[3][4] NOD1 recognizes D-glutamyl-meso-diaminopimelic acid (iE-DAP), found predominantly in Gram-negative bacteria, while NOD2 detects muramyl dipeptide (MDP), a common motif in the PGN of both Gram-positive and Gram-negative bacteria.[5][6]

Upon ligand recognition, NOD1 and NOD2 undergo a conformational change, leading to selfoligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) through homotypic CARD-CARD interactions.[3][5][7] This interaction is the central event in the canonical NOD signaling pathway, triggering the activation of downstream signaling cascades, including NF-κB and MAPKs.[5][8][9] The activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides, orchestrating an effective immune response to bacterial invasion.[2][3] Dysregulation of NOD1/NOD2 signaling has been implicated in various inflammatory conditions, including Crohn's disease and Blau syndrome.[7][10]



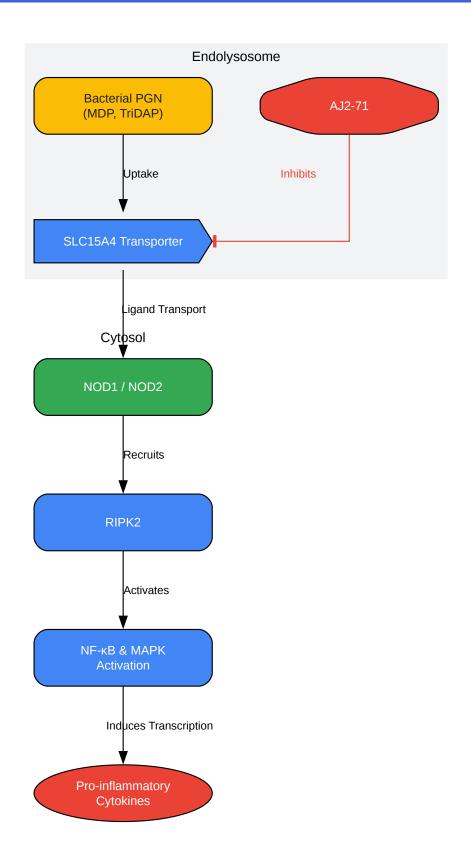
Recent research has identified the solute carrier family 15 member 4 (SLC15A4) as a transporter involved in the delivery of bacterial ligands like MDP to activate the NOD2 pathway. [11] The small molecule **AJ2-71** and its analogs, such as AJ2-30, have been developed as inhibitors of SLC15A4.[11][12] By blocking this transporter, these compounds prevent the cytosolic entry of NOD1/NOD2 ligands, thereby inhibiting downstream signaling. This makes **AJ2-71** a valuable chemical probe for investigating the intricacies of NOD1/NOD2 signaling and a potential therapeutic lead for inflammatory diseases driven by this pathway.

Mechanism of Action of AJ2-71

AJ2-71 functions as an inhibitor of SLC15A4, an endolysosome-resident amino acid transporter.[12][13] In the context of NOD1/NOD2 signaling, SLC15A4 is believed to facilitate the transport of bacterial peptidoglycan fragments, such as MDP (for NOD2) and TriDAP (for NOD1), from the endolysosome into the cytosol. Once in the cytosol, these ligands can be recognized by their respective receptors, NOD1 and NOD2.

By inhibiting SLC15A4, **AJ2-71** prevents the cytosolic entry of these bacterial ligands. This lack of ligand availability for NOD1 and NOD2 prevents their activation, the subsequent recruitment of RIPK2, and the activation of downstream NF-κB and MAPK signaling pathways. The ultimate effect is the suppression of pro-inflammatory cytokine production. A related compound, AJ2-30, has been shown to effectively inhibit MDP and TriDAP-mediated NOD1 and NOD2 signaling in primary human macrophages.[11]





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Figure 1. Proposed mechanism of action for **AJ2-71** in inhibiting NOD1/NOD2 signaling.



Data Presentation

The following table summarizes the inhibitory activity of AJ2-30, a close analog of **AJ2-71**, on SLC15A4-mediated transport and downstream signaling. This data is representative of the type of quantitative analysis that can be performed to characterize the potency of SLC15A4 inhibitors.

Compound	Assay	Target Cell/System	IC50 (µM)	Reference
AJ2-30	IFN-α Suppression (CpG-A induced)	Human pDCs	1.8	[11]
AJ2-30	MDP Transport	Cell-based assay	2.6	[11]

Table 1: Summary of reported in vitro potency for the SLC15A4 inhibitor AJ2-30.[11]

Experimental Protocols

The following protocols provide a framework for using **AJ2-71** to investigate NOD1/NOD2 signaling in a research setting.

Protocol 1: Inhibition of NOD1/NOD2-Mediated Cytokine Production in Macrophages

This protocol details how to assess the effect of **AJ2-71** on the production of pro-inflammatory cytokines following stimulation with NOD1 or NOD2 ligands.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
- RPMI-1640 medium with 10% FBS, L-glutamine, and Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation



- AJ2-71 (dissolved in DMSO)
- L18-MDP (NOD2 ligand) or C12-iE-DAP (NOD1 ligand)
- Lipopolysaccharide (LPS) (as a control for TLR signaling)
- ELISA kit for human TNF-α or IL-6
- 96-well cell culture plates

Methodology:

- Cell Culture and Differentiation:
 - o If using THP-1 cells, seed them in a 96-well plate at 1 x 10⁵ cells/well.
 - Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
 - After differentiation, wash the cells twice with sterile PBS and replace with fresh, PMA-free medium. Allow cells to rest for 24 hours.
 - If using primary human macrophages, isolate monocytes from PBMCs and differentiate them using M-CSF for 5-7 days.
- Compound Treatment:
 - Prepare serial dilutions of AJ2-71 in culture medium. A final concentration range of 0.1 μM to 10 μM is a good starting point. Include a DMSO vehicle control.
 - Pre-treat the differentiated macrophages with the various concentrations of AJ2-71 or vehicle for 1-2 hours.
- Ligand Stimulation:
 - Prepare working solutions of L18-MDP (e.g., 10 μg/mL) or C12-iE-DAP (e.g., 10 μg/mL).
 - Add the NOD1/NOD2 ligand to the appropriate wells.

Methodological & Application





 Include control wells: unstimulated cells (medium only), cells with ligand only (no AJ2-71), and cells with AJ2-71 only (no ligand). An LPS control can be used to test for specificity against NOD pathways.

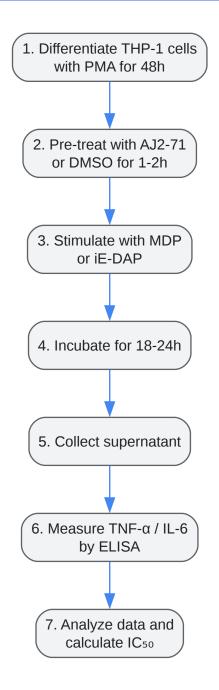
Incubation:

- Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Cytokine Measurement:
 - After incubation, centrifuge the plate to pellet any cells.
 - Collect the supernatant from each well.
 - Measure the concentration of TNF- α or IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

Data Analysis:

- Calculate the percentage of inhibition of cytokine production for each concentration of AJ2-71 compared to the ligand-only control.
- Plot the results to determine the dose-response curve and calculate the IC50 value.





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Figure 2. Experimental workflow for cytokine inhibition assay.

Protocol 2: Analysis of RIPK2 Ubiquitination by Immunoprecipitation and Western Blot

This protocol is designed to investigate whether **AJ2-71** can block the ligand-induced ubiquitination of RIPK2, a key downstream event in NOD1/NOD2 signaling.[3]



Materials:

- HEK293T cells
- Expression plasmids for NOD2, RIPK2, and HA-tagged Ubiquitin
- Lipofectamine 2000 or similar transfection reagent
- Opti-MEM reduced-serum medium
- AJ2-71 (dissolved in DMSO)
- MDP (NOD2 ligand)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Anti-RIPK2 antibody for immunoprecipitation
- Protein A/G magnetic beads
- Anti-HA antibody (for detecting ubiquitinated proteins)
- Anti-RIPK2 antibody (for detecting total RIPK2)
- SDS-PAGE gels and Western blot equipment

Methodology:

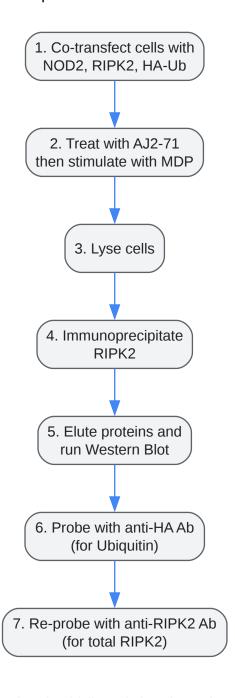
- Cell Transfection:
 - Seed HEK293T cells in 6-well plates to be 70-80% confluent on the day of transfection.
 - Co-transfect cells with plasmids encoding NOD2, RIPK2, and HA-Ubiquitin using a suitable transfection reagent according to the manufacturer's protocol.
- Compound Treatment and Stimulation:
 - 24 hours post-transfection, replace the medium.



- Pre-treat the cells with AJ2-71 (e.g., 5 μM) or DMSO vehicle for 1-2 hours.
- Stimulate the cells with MDP (e.g., 10 μg/mL) for 30-60 minutes.
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse the cells on ice with lysis buffer.
 - Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.
- Immunoprecipitation (IP):
 - Pre-clear the lysate by incubating with protein A/G beads for 30 minutes.
 - Incubate a portion of the lysate with an anti-RIPK2 antibody overnight at 4°C with gentle rotation.
 - Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
 - Wash the beads extensively with lysis buffer to remove non-specific binders.
- Western Blotting:
 - Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA.
 - Probe the membrane with an anti-HA antibody to detect polyubiquitinated RIPK2 (which will appear as a high-molecular-weight smear).
 - Strip and re-probe the membrane with an anti-RIPK2 antibody to confirm the amount of immunoprecipitated RIPK2.



- Analyze a portion of the whole-cell lysate as an input control.
- Data Analysis:
 - Compare the intensity of the HA (ubiquitin) signal in the MDP-stimulated lane with the
 AJ2-71-treated, MDP-stimulated lane. A reduction in the signal in the presence of AJ2-71 indicates inhibition of RIPK2 ubiquitination.



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Figure 3. Workflow for analyzing RIPK2 ubiquitination.

Conclusion

AJ2-71 represents a potent and specific tool for the investigation of NOD1 and NOD2 signaling pathways. By targeting the upstream ligand transporter SLC15A4, it allows for the controlled inhibition of the pathway, facilitating studies into the downstream consequences of NOD activation in various cell types and disease models. The protocols outlined here provide a starting point for researchers to characterize the effects of **AJ2-71** and to further dissect the complex roles of NOD1 and NOD2 in innate immunity and inflammation.

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